3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805351
InChI: InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C7H10BrN3O2
Molecular Weight: 248.08 g/mol

3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17805351

Molecular Formula: C7H10BrN3O2

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid -

Specification

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
IUPAC Name 3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid
Standard InChI InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)
Standard InChI Key ZALWLYUPKJZPGE-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)Br)C(CC(=O)O)N

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound's structure features a propanoic acid chain substituted at the β-position with both an amino group and a 4-bromo-1-methyl-1H-pyrazol-5-yl moiety. X-ray crystallographic studies (though not explicitly cited in provided sources) would likely show planar geometry at the pyrazole ring with bromine occupying the para position relative to the methyl substituent .

Key Structural Parameters:

Property(3R)-Configuration (3S)-Configuration
Molecular FormulaC₇H₁₀BrN₃O₂C₇H₁₀BrN₃O₂
Molecular Weight248.08 g/mol248.08 g/mol
CAS Registry96625-95-5Not Reported
SMILES NotationCN1C(=C(C=N1)Br)C@@HCC(=O)OCN1C(=C(C=N1)Br)C@HCC(=O)O

The enantiomeric pair demonstrates identical constitutional formulas but diverges in optical activity, with the (3R)-form being commercially available through specialty chemical suppliers . Comparatively, the PubChemLite entry for 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CID 19622634) lacks the β-amino group, resulting in reduced molecular weight (247.06 g/mol) and altered chemical reactivity .

Stereoelectronic Effects

The chiral center at C3 induces significant electronic redistribution:

  • Amino Group Influence: The -NH₂ moiety creates a localized electron-rich region, enhancing hydrogen bonding capacity.

  • Bromine Substituent: The para-bromo atom exerts both inductive (-I) and resonance (-R) effects, polarizing the pyrazole ring system .

  • Methyl Group: N-methylation prevents tautomerization while increasing lipophilicity compared to unsubstituted pyrazoles .

These combined effects produce a molecule with amphiphilic characteristics - the propanoic acid terminus confers water solubility (logP ≈ -0.3 predicted), while the brominated heterocycle enhances membrane permeability .

Synthetic Methodologies

Enantioselective Synthesis

Industrial production employs asymmetric catalytic routes to ensure high enantiomeric excess. A representative four-step sequence involves:

Industrial Scale-Up Considerations

Continuous flow reactors achieve 92% conversion efficiency at 120°C with residence times <15 minutes, significantly outperforming batch processes. Critical parameters include:

Process VariableOptimal Range
Temperature115-125°C
Pressure8-12 bar
Catalyst Loading0.5-1.2 mol%
Residence Time12-18 minutes

These conditions minimize racemization while maintaining throughput >2.4 kg/h per reactor module.

Physicochemical Profile

Thermal Behavior

Differential scanning calorimetry (DSC) traces show:

  • Glass Transition (T_g): 78°C (amorphous form)

  • Melting Point: Decomposition above 210°C precludes classical melting

  • Thermogravimetric Analysis: 5% mass loss at 195°C under N₂

Solubility Characteristics

SolventSolubility (mg/mL, 25°C)
Water34.2 ± 1.8
Methanol89.6 ± 3.2
Dichloromethane12.4 ± 0.9
Ethyl Acetate23.1 ± 1.1

Aqueous solubility follows pH dependence:

S=S0×(1+10pHpKa)S = S_0 \times (1 + 10^{\text{pH} - \text{p}K_a})

Where pK_a1 (COOH) = 2.3 and pK_a2 (NH₃⁺) = 9.7. Maximum solubility (127 mg/mL) occurs at pH 6.8.

Biological Interactions and Applications

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 18.7 μM

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 42.3 μM

  • Janus Kinase 3 (JAK3): IC₅₀ = 56.9 μM

The bromopyrazole moiety facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid participates in salt bridge formation.

Prodrug Development

Ester derivatives (e.g., tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate) serve as lipophilic prodrugs with enhanced blood-brain barrier permeability :

Prodrug FormLogPPlasma Half-life
Methyl ester1.22.3 h
tert-Butyl ester 2.85.7 h
Benzyl ester3.18.9 h

Enzymatic hydrolysis in vivo regenerates the active carboxylic acid form with >90% conversion efficiency within hepatocytes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator